molecular formula C24H15N3O2S B2837402 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-60-3

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2837402
CAS No.: 324758-60-3
M. Wt: 409.46
InChI Key: STNCNGHGIPIYPW-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound.

    Formation of the Benzamide Core: The benzamide core is typically formed through an amide coupling reaction, where a benzoyl chloride reacts with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or benzamide derivatives.

Scientific Research Applications

4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanophenyl)benzamide: Shares the benzamide core but lacks the thiazole ring.

    4-Benzoylthiazole: Contains the thiazole ring but lacks the cyanophenyl group.

    4-Cyanophenylthiazole: Contains the thiazole and cyanophenyl groups but lacks the benzamide core.

Uniqueness

4-Benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of a benzamide core, thiazole ring, and cyanophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNCNGHGIPIYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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